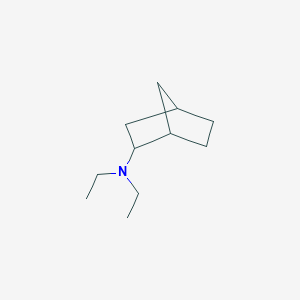

N,N-diethyl-2-aminonorbornane

Description

N,N-Diethyl-2-aminonorbornane is a bicyclic amine derivative featuring a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with a diethylamino group at the 2-position. The norbornane framework imparts significant steric rigidity and conformational constraints, distinguishing it from linear or monocyclic amines. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties, which influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

N,N-diethylbicyclo[2.2.1]heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-3-12(4-2)11-8-9-5-6-10(11)7-9/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDMHDXIMSCHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CC2CCC1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-aminonorbornane typically involves the reaction of norbornene with diethylamine. One common method is the reductive amination of norbornene using diethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-aminonorbornane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted norbornane derivatives.

Scientific Research Applications

N,N-diethyl-2-aminonorbornane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex bicyclic compounds.

Biology: The compound is studied for its potential as a ligand in receptor binding studies, particularly in the field of neurochemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-aminonorbornane involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways involved depend on the specific receptor and the context of its use in research .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between N,N-diethyl-2-aminonorbornane and related compounds:

Physicochemical Properties

- Basicity: The diethylamino group in this compound confers moderate basicity (predicted pKa ~9–10), comparable to linear dialkylamines like N,N-diethylmonoethanolamine (pKa ~9.5). However, steric hindrance from the norbornane skeleton may reduce protonation kinetics.

- Lipophilicity: The rigid bicyclic structure enhances lipophilicity compared to ethanolamine derivatives (e.g., logP ~2.5 vs. ~0.5 for N,N-diethylmonoethanolamine), but it is less lipophilic than N-(2-ethylhexyl)-norbornene dicarboximide (logP ~5.5).

- Thermal Stability: Norbornane derivatives generally exhibit higher thermal stability than linear amines due to reduced conformational freedom.

Research Findings and Challenges

- Bioactivity: Limited data exist on the biological activity of this compound. However, structurally related norbornene dicarboximides (e.g., MGK 264) show non-competitive inhibition of insect cytochrome P450 enzymes.

- Solubility Issues : The compound’s low water solubility (inferred from logP) may limit pharmaceutical applications without formulation aids.

- Synthetic Optimization: Current methods for norbornane functionalization require harsh conditions, necessitating development of milder protocols.

Biological Activity

N,N-diethyl-2-aminonorbornane (DENB) is a bicyclic amine that has garnered interest in the fields of neurochemistry and medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological properties. The compound can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 167.25 g/mol

Synthesis Methods

The synthesis of this compound typically involves the reaction of norbornene with diethylamine, often through reductive amination using sodium cyanoborohydride as a reducing agent. This process can be performed under mild conditions, yielding high-purity products suitable for biological studies.

This compound acts primarily as a ligand for various neurotransmitter receptors. Its mechanism of action involves:

- Receptor Binding : Interaction with neurotransmitter receptors, potentially acting as an agonist or antagonist.

- Modulation of Neurotransmission : Influencing physiological processes related to neurotransmitter release and uptake.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology. Key findings include:

- Neurotransmitter Receptor Interaction : Studies suggest that DENB can modulate the activity of specific receptors involved in neurological functions, such as dopamine and serotonin receptors.

- Potential Therapeutic Applications : Ongoing research is exploring its use in treating neurological disorders due to its ability to affect receptor activity .

- In Vitro Studies : Preliminary in vitro studies have demonstrated that DENB can influence cell signaling pathways associated with neuroprotection and neurogenesis .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N,N-Diethyl-2-aminobicyclo[2.2.1]heptane | Bicyclic amine | Neuroactive properties |

| N,N-Diethyl-2-aminocyclohexane | Cyclic amine | Less potent than DENB in receptor binding |

| N,N-Diethyl-2-aminopentane | Linear amine | Similar amine functionality |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Neuropharmacological Studies : Research has indicated that DENB may exhibit analgesic properties similar to those of epibatidine, albeit with reduced toxicity . The compound's rigid bicyclic structure allows for specific interactions with receptor sites, enhancing its efficacy.

- Pharmacokinetics : Studies on the absorption, distribution, metabolism, and excretion (ADME) profile of DENB are ongoing, focusing on its potential as a therapeutic agent for neurological conditions .

- Toxicity Assessments : Initial toxicity assessments suggest that DENB has a favorable safety profile compared to other compounds in its class, making it a candidate for further research in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.